Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and pathways.
Industrial Applications: Its unique structural properties may be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells . The compound targets the colchicine-binding site on tubulin, preventing the assembly of microtubules necessary for cell division.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives and benzodioxole-containing compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ significantly in their side chains and overall structure.
Benzodioxole-Containing Compounds: Compounds such as piperine, a natural alkaloid found in black pepper, contain the benzodioxole moiety but have different biological activities and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H27NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-5-14-21(22(26)27-6-2)19(13-7-8-17-18(9-13)29-12-28-17)20-15(24-14)10-23(3,4)11-16(20)25/h7-9,19,24H,5-6,10-12H2,1-4H3 |
InChI Key |
SLWCQZCVYSATKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC |
Origin of Product |
United States |
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